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Compound of Interest |

Compound Name: 6-Formyluracil monohydrate
CAS No.: 1052405-08-9; 36327-91-0
Cat. No.: B2828174
. J

Executive Summary

6-Formyluracil (Uracil-6-carboxaldehyde) is a critical pyrimidine intermediate used extensively
in the synthesis of antimetabolites, antifolates, and fused heterocyclic systems. While often
referred to as an aldehyde, the commercial "monohydrate” form (CAS 36327-91-0) typically
exists as a stable gem-diol [6-(dihydroxymethyl)uracil] in the solid state, driven by the strong
electron-withdrawing nature of the uracil ring. This guide provides a comprehensive technical
analysis of its physicochemical properties, synthesis, reactivity, and applications in drug

discovery.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]1[6][7][8]

The compound is characterized by the presence of a formyl group at the C6 position of the
uracil scaffold. The "monohydrate” designation is chemically significant, indicating the hydration
of the reactive aldehyde carbonyl.

Table 1: Physicochemical Specifications
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Property Specification

2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-
IUPAC Name
carbaldehyde monohydrate

6-Formyluracil monohydrate; Orotaldehyde
Common Name
monohydrate

36327-91-0 (Monohydrate); 135329-97-6
(Anhydrous)

CAS Number

CsHaN20s[1][2][3][41[51[6][71[8][9] - H=20 (or
CsHeN204 as gem-diol)

Molecular Formula

Molecular Weight 158.11 g/mol
Melting Point ~340 °C (Decomposes)
N Slightly soluble in water, ethanol; Soluble in
Solubility ) )
DMSO, DMF, dilute alkali
K ~9.5 (N3-H), ~5.6 (predicted for C6-substituent
a
P effects)
Appearance Off-white to pale yellow crystalline powder

Structural Insight: The Gem-Diol Equilibrium

Unlike simple aliphatic aldehydes, 6-formyluracil possesses a highly electron-deficient carbonyl
carbon due to the resonance effects of the pyrimidine ring. In the presence of water, the
equilibrium shifts strongly toward the gem-diol form.

e Anhydrous Form:

(Reactive, often unstable)

e Hydrated Form:
(Stable solid, "Monohydrate™)

Researchers must account for this equilibrium when interpreting NMR spectra (absence of
typical -CHO signal at 10 ppm in D20) or calculating stoichiometry for condensation reactions.
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Synthesis & Production Protocols

The primary industrial and laboratory route involves the selective oxidation of 6-methyluracil.
The Riley oxidation using selenium dioxide (SeOz2) is the most reliable method for converting
the activated methyl group to an aldehyde/gem-diol.

Protocol A: Selective Oxidation of 6-Methyluracil

Objective: Synthesis of 6-formyluracil from 6-methyluracil.

Reagents:

6-Methyluracil (1 eq)

Selenium Dioxide (Se02) (1.1 - 1.5 eq)

Solvent: Glacial Acetic Acid or Dioxane/Water (95:5)

Reflux setup[10]

Step-by-Step Methodology:

Preparation: Suspend 6-methyluracil (10 mmol) in glacial acetic acid (20 mL) in a round-
bottom flask equipped with a reflux condenser.

o Oxidant Addition: Add finely powdered SeO2z (11-15 mmol) to the suspension.

e Reaction: Heat the mixture to reflux (118 °C) with vigorous stirring. The reaction typically
requires 2—4 hours. Monitor by TLC (or disappearance of the methyl signal in NMR).

o Note: The solution will turn red/black due to the precipitation of elemental selenium (Se°).

« Filtration: Filter the hot solution through a Celite pad to remove the precipitated selenium
metal. Wash the pad with hot acetic acid.

 Isolation: Concentrate the filtrate under reduced pressure. The product typically crystallizes
upon cooling or addition of water.
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 Purification: Recrystallize from water or dilute ethanol. The product isolated will be the
monohydrate/gem-diol.

Visualization: Synthesis & Reactivity Workflow

Schiff Bases
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Figure 1: Synthetic pathway from 6-methyluracil and downstream reactivity network.

Reactivity & Functionalization

The C6-formyl group serves as a versatile "chemical handle" for diversifying the uracil scaffold.

Schiff Base Formation (Imine Condensation)

6-Formyluracil reacts readily with primary amines to form Schiff bases. This is the primary route
for generating DNA intercalators and enzyme inhibitors.

Protocol:

» Dissolve 6-formyluracil monohydrate (1 eq) in hot ethanol or DMF.

Add the primary amine (1.0-1.1 eq).

Catalysis: Add 1-2 drops of glacial acetic acid to catalyze the dehydration.

Reflux for 1-3 hours. The product often precipitates upon cooling.

Yield: Typically 70—-90%.
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Redox Transformations

o Oxidation: Treatment with mild oxidants (e.g., Ag20 or KMnOa) converts the aldehyde to
Orotic Acid (Vitamin B13), a key biological precursor for pyrimidine nucleotides.

e Reduction: Reduction with Sodium Borohydride (NaBHa4) yields 6-(hydroxymethyl)uracil, a
compound investigated for antiviral activity.

Pharmaceutical Applications
Antimetabolite Development

6-Formyluracil is a structural analog of thymine and uracil precursors. It acts as a starting

material for:

o Thymidylate Synthase Inhibitors: By modifying the C6 position, researchers create steric or
electronic mimics that bind irreversibly to the enzyme active site.

o Dihydrofolate Reductase (DHFR) Inhibitors: Condensation with p-aminobenzoylglutamate

derivatives yields "non-classical” antifolates.

DNA Polymerase Inhibition

Derivatives of 6-formyluracil, particularly 6-anilinouracils (synthesized via the Schiff base route
followed by reduction), have shown potent inhibitory activity against DNA Polymerase Il in
Gram-positive bacteria. This makes the scaffold relevant for novel antibiotic research.

Analytical Characterization

Validating the identity of 6-formyluracil requires careful interpretation of spectral data due to the

hydration equilibrium.

Table 2: Spectral Fingerprints
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Technique Characteristic Signals Interpretation

Aldehyde proton (-CHO). Note:
In D20, this signal may

1H NMR (DMSO-ds) 4 9.6-9.8 ppm (s, 1H) ) ] ]
shift/vanish due to gem-diol
formation.
1H NMR (DMSO-ds) 0 11.0-11.5 ppm (br s, 2H) N1-H and N3-H imide protons.
Strong C=0 stretching (Uracil
IR (KBr) 1680-1720 cm™?
carbonyls + Aldehyde).
Broad O-H stretch (Water of
IR (KBr) 3200-3400 cm~1 _ _
hydration/Gem-diol OH).
\ Characteristic pyrimidine
UV-Vis Amax ~275 nm (pH 7)

absorption.

Handling & Safety (SDS Summary)

 Signal Word:WARNING
e Hazard Statements:

H302: Harmful if swallowed.

[e]

H315: Causes skin irritation.

o

[¢]

H319: Causes serious eye irritation.

[¢]

H335: May cause respiratory irritation.

o Storage: Store at 2—8°C (Refrigerate). Keep container tightly closed to prevent uncontrolled
hydration or oxidation.

 Stability: Stable under recommended storage conditions. Incompatible with strong oxidizing
agents and strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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